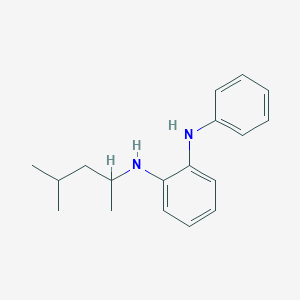

Benzenediamine, N-(1,3-dimethylbutyl)-N'-phenyl-

Description

Spatial and Temporal Patterns in Roadway Runoff Contamination

Roadway runoff serves as the primary vector for introducing 6PPD and its derivatives into urban ecosystems. Tire wear particles generated during vehicle operation release 6PPD, which undergoes ozonation to form 6PPD-Q, a compound implicated in acute aquatic toxicity. Spatial variability in contamination correlates strongly with traffic density and road infrastructure. For instance, PM2.5 samples from six Chinese cities revealed median 6PPD concentrations ranging from 0.9 pg/m³ in Guangzhou to 8.4 pg/m³ in Zhengzhou, reflecting differences in vehicle fleet composition and road maintenance practices.

Temporal fluctuations exhibit "first flush" dynamics during precipitation events, where initial runoff phases carry disproportionately high contaminant loads. Intensive sampling in Vancouver Island streams demonstrated 6PPD-Q concentrations spiking from <10 ng/L to >200 ng/L within minutes of rainfall onset, followed by rapid attenuation as stormflow subsided. This pattern aligns with mobilization of accumulated tire wear particles during dry periods, with event mean concentrations in North American urban streams reaching 82 ng/L during wet weather.

Table 1: 6PPD-Q Concentrations in Roadway Runoff Across Urban Systems

| Location | Matrix | Dry Weather (ng/L) | Wet Weather (ng/L) | Source |

|---|---|---|---|---|

| Toronto Streams | Surface Water | 2.4–4.5 | 82 | |

| Vancouver Island | Urban Stream | <10 | 2700* | |

| Shenzhen | Stormwater | N/A | 9340 (PM2.5) |

*Peak concentration during 15-minute sampling interval

Partitioning Behavior Across Aquatic-Terrestrial Interface Systems

The environmental fate of 6PPD derivatives is governed by their physicochemical properties and interfacial partitioning processes. With a log Kow of 3.98 for 6PPD-Q, the compound exhibits moderate hydrophobicity, facilitating sorption to organic-rich sediments and colloidal particles. Tire wear particle leaching experiments demonstrated 34 ± 4 μg/g-TWP of 6PPD-Q released into aqueous phases, while methanol extracts contained 130 ± 3.2 μg/g. This dual-phase mobility enables cross-media transport, with atmospheric deposition contributing to terrestrial contamination—roadside soils near major highways showed 6PPD-Q levels 3–5× higher than background sites.

Aquatic-terrestrial transfer occurs through spray drift and overland flow, with vegetative interception playing a critical role. Studies of roadside soils revealed 6PPD-Q uptake in Plantago major roots at concentrations proportional to soil contamination levels. The compound's persistence in saturated sediments (half-life >30 days under anaerobic conditions) creates long-term reservoirs that sustain bioavailable pools during baseflow periods.

Properties

CAS No. |

151385-78-3 |

|---|---|

Molecular Formula |

C18H24N2 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

2-N-(4-methylpentan-2-yl)-1-N-phenylbenzene-1,2-diamine |

InChI |

InChI=1S/C18H24N2/c1-14(2)13-15(3)19-17-11-7-8-12-18(17)20-16-9-5-4-6-10-16/h4-12,14-15,19-20H,13H2,1-3H3 |

InChI Key |

QYMKLPYJMOMVNV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)NC1=CC=CC=C1NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Methylpentan-2-yl)-N2-phenylbenzene-1,2-diamine typically involves the reaction of 4-methylpentan-2-amine with phenylbenzene-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of N1-(4-Methylpentan-2-yl)-N2-phenylbenzene-1,2-diamine is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compound suitable for various applications .

Chemical Reactions Analysis

a) Hydrogenation of Biomass-Derived Aniline

Reaction Conditions :

-

Reactants: Biomass-derived aniline, nitrobenzene

-

Catalyst: Pt/C (5% Pt)

-

Solvent: Aqueous tetramethylammonium hydroxide (TMAOH)

-

Pressure: 15 bar H₂

-

Temperature: 80°C

This method involves condensation followed by catalytic hydrogenation, leveraging nitrobenzene as an oxidizing agent.

b) Amine-Alkylation of N-Phenyl-p-Quinoneimine

Reaction Conditions :

-

Reactants: N-Phenyl-p-quinoneimine, p-hydroxydiphenylamine, primary amine (e.g., 1,3-dimethylbutylamine)

-

Solvent: Methanol

-

Temperature: 45–65°C

This one-pot reaction produces 6PPD alongside derivatives like N-cyclohexyl-N'-phenyl-p-phenylenediamine.

Ozonation Reactions

6PPD reacts with ozone (O₃) to form protective films on rubber surfaces, but this generates toxic byproducts:

Oxidation to Quinone Derivatives

6PPD oxidizes to form 6PPD-quinone (6PPDQ, C₁₈H₂₂N₂O₂), a highly toxic metabolite:

-

Reaction Pathway :

| Organism | 6PPDQ-dG Adduct Levels (pmol/mg DNA) | Detection Method |

|---|---|---|

| Mammalian Cells (HeLa) | 12.4–38.7 | UPLC-ESI-MS/MS |

| Chlamydomonas reinhardtii | 8.9–24.1 | UPLC-ESI-MS/MS |

| Capelin Roe | 45.2 | Genomic DNA Extraction |

Thermal Decomposition

At elevated temperatures (>200°C), 6PPD decomposes into hazardous byproducts:

-

Primary Products : Nitrogen oxides (NOₓ), carbon monoxide (CO), aromatic amines .

-

Conditions : Combustion in presence of oxygen; accelerated by strong oxidizers (e.g., H₂O₂, Cl₂) .

Environmental Degradation

6PPD reacts with environmental oxidants, leading to aquatic toxicity:

-

Hydrolysis : Insignificant in neutral water (logK<sub>ow</sub> = 4.47) but forms 6PPDQ in ozonated water .

-

Photolysis : Limited data, but UV exposure accelerates quinone formation .

| Aquatic Toxicity | LC₅₀ (μg/L) | Species |

|---|---|---|

| Acute | 8.3 | Daphnia magna |

| Chronic | 2.1 | Pimephales promelas (fish) |

Reactivity with Biological Targets

6PPDQ binds to cellular macromolecules:

Scientific Research Applications

N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) is a chemical compound with several applications, notably as an additive in vehicle tires . It is also known as N-(1,3-Dimethylbutyl)-N'-phenyl-1,4-phenylenediamine .

Key Information

- CAS Number: 793-24-8

- Synonyms: 4-[(4-Methyl-2-pentyl)amino]diphenylamine; N-(4-Methyl-2-pentyl)-N'-phenyl-1,4-phenylenediamine

- Molecular Formula:

- Molecular Weight: 268.40

Applications

- Rubber Protection: 6PPD is primarily used in vehicle tires to protect the rubber from ozone and oxygen reactions, which can cause degradation and cracking .

- Antidegradant: Acts as an antioxidant to prevent degradation of rubber materials .

- Intermediate in chemical synthesis: Chemical compound can be used as an intermediate in the synthesis of other compounds.

Environmental Concerns

- Formation of Harmful Byproducts: Leaching of 6PPD into the environment can lead to the formation of harmful byproducts like 6PPD-quinone (6PPD-Q) . 6PPD-Q is highly toxic and has been identified as a cause of "urban runoff mortality syndrome" .

- Aquatic Toxicity: 6PPD and its transformation products pose a risk to aquatic life . The EPA has drafted aquatic life screening values for 6PPD to protect sensitive aquatic species .

Electrochemical Detection

- Electrochemical Sensor: Research is ongoing to develop electrochemical techniques for the detection of 6PPD . Cyclic voltammetry has been used to study the adsorption of 6PPD on glassy carbon, providing a basis for its detection .

Safety Measures

Mechanism of Action

The mechanism of action of N1-(4-Methylpentan-2-yl)-N2-phenylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6PPD with structurally analogous p-phenylenediamine derivatives used in the rubber industry:

| Compound Name (CAS No.) | Molecular Formula | Molecular Weight (g/mol) | Physical State (RT) | Melting Point (°C) | logKow | Key Structural Differences |

|---|---|---|---|---|---|---|

| 6PPD (793-24-8) | C₁₈H₂₄N₂ | 268.40 | Solid | N/A | 4.47 | 1,3-dimethylbutyl substituent |

| N-Isopropyl-N'-phenyl-p-phenylenediamine (101-72-4) | C₁₅H₁₈N₂ | 226.32 | Liquid/Solid | N/A | ~3.5* | Isopropyl substituent |

| N-(1,4-dimethylpentyl)-N'-phenyl-p-phenylenediamine (3081-01-4) | C₁₉H₂₆N₂ | 282.43 | Slightly viscous liquid | 29.8 | Bridged data* | 1,4-dimethylpentyl substituent |

| N-(1-methylheptyl)-N'-phenyl-p-phenylenediamine (15233-47-3) | C₂₀H₂₈N₂ | 296.46 | Liquid | N/A | Bridged data* | 1-methylheptyl substituent |

*Data for logKow and biodegradability are extrapolated from EPA category bridging studies .

Key Observations :

- Branching and chain length influence physical states and hydrophobicity. Longer alkyl chains (e.g., 1-methylheptyl) increase molecular weight and logKow, enhancing lipid solubility.

- 6PPD and N-Isopropyl-N'-phenyl-p-phenylenediamine exhibit higher biodegradability compared to other analogs, reducing environmental persistence .

Environmental Fate and Degradation

- Photodegradation: All compounds undergo rapid photolysis, but 6PPD uniquely forms 6PPD-quinone, which is 100-fold more toxic to aquatic organisms like coho salmon .

- Hydrolysis : Hydrolysis products of these derivatives typically involve cleavage at the aromatic C-N bond, yielding aniline derivatives .

Toxicity and Health Risks

*Estimated from structural analogs .

Biological Activity

Benzenediamine, N-(1,3-dimethylbutyl)-N'-phenyl-, commonly referred to as 6PPD (CAS No. 793-24-8), is a chemical compound primarily utilized in the rubber industry as an antioxidant and antiozonant. Its biological activity has garnered attention due to its implications for both human health and environmental safety. This article provides a comprehensive overview of the biological activity of 6PPD, focusing on its toxicity, mechanisms of action, and environmental impact.

| Property | Value |

|---|---|

| Chemical Formula | C₁₈H₂₄N₂ |

| Molecular Weight | 268.40 g/mol |

| LogK ow | 4.47 |

| Melting Point | 50 °C |

| Solubility | Insoluble in water |

Mechanisms of Biological Activity

6PPD acts primarily as an antioxidant, preventing oxidative damage in rubber products. However, its degradation product, 6PPD-quinone, has been identified as a significant toxic agent affecting aquatic life and potentially human health.

Toxicity Studies

- Acute Toxicity :

-

Chronic Toxicity :

- Long-term studies indicate a NOAEL (No Observed Adverse Effect Level) of 75 mg/kg bw/day in rats, with LOAEL (Lowest Observed Adverse Effect Level) at doses leading to liver weight increase and degeneration .

- Developmental studies in rabbits showed no teratogenic effects at doses up to 30 mg/kg bw/day during gestation .

-

Environmental Impact :

- Studies on zebrafish larvae exposed to 6PPD revealed significant developmental impairments, including reduced hatching rates and body length, alongside increased oxidative stress indicators . The LC50 for zebrafish was reported as 1384.9 μg/L for 6PPD and significantly lower for its quinone derivative at 308.6 μg/L .

Case Study 1: Hepatotoxicity in Mice

A recent study demonstrated that oral exposure to tire rubber-derived contaminants like 6PPD and its quinone led to hepatotoxic effects in mice. Liver histopathology indicated fatty degeneration and increased liver weight, correlating with the doses administered .

Case Study 2: Aquatic Toxicity

Research on the effects of 6PPD on various salmon species showed acute toxicity symptoms such as spiraling behavior and gasping at concentrations as low as 0.59 μg/L for the quinone derivative . This highlights the compound's potential ecological risks.

Q & A

Basic: What are the recommended analytical techniques for characterizing N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and confirming its purity?

To ensure structural fidelity and purity, employ a combination of chromatographic and spectroscopic methods:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to quantify purity. Retention time is reported as 29.002 min under optimized conditions .

- Differential Scanning Calorimetry (DSC): Determine melting behavior (melting point: 52°C) and thermal stability. The compound exhibits a glass transition between -37°C and -32°C, with no decomposition below 200°C .

- Mass Spectrometry (MS): Confirm molecular weight (268.39 g/mol) via electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS) .

- Nuclear Magnetic Resonance (NMR): Analyze H and C NMR spectra to verify substituent positions, particularly the 1,3-dimethylbutyl and phenyl groups attached to the benzene diamine core .

Methodological Tip: Cross-validate results with reference standards and monitor for common impurities like 4-aminodiphenylamine (<1.5%) using HPLC-MS .

Basic: How is N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine synthesized, and what are critical reaction parameters?

While direct synthesis protocols are not explicitly detailed in the evidence, analogous methods for substituted p-phenylenediamines suggest the following approach:

- Step 1: React p-phenylenediamine with 1,3-dimethylbutyl chloride under nucleophilic substitution conditions. Use a polar aprotic solvent (e.g., DMF) and a base (e.g., KCO) to facilitate alkylation .

- Step 2: Introduce the phenyl group via a Ullmann coupling or Buchwald-Hartwig amination, employing a palladium catalyst and aryl halide .

- Critical Parameters:

Validation: Confirm product identity via FT-IR (N-H stretch at ~3300 cm) and elemental analysis (C: 80.55%, H: 9.01%, N: 10.44%) .

Advanced: What methodologies are used to investigate the environmental degradation products of 6PPD and their ecotoxicological impacts?

Experimental Design:

- Oxidative Degradation Simulation: Expose 6PPD to ozone (0.1–1.0 ppm) in a controlled chamber to mimic atmospheric conditions. Monitor reaction products via LC-QTOF-MS .

- Identification of Transformation Products:

- Ecotoxicology Assays:

Data Contradiction Note: While 6PPD itself shows low aquatic toxicity, its quinone derivative exhibits high lethality in salmonid species. Researchers must differentiate between parent compound and transformation products in risk assessments .

Advanced: How can structure-activity relationship (SAR) studies optimize the antioxidant efficacy of 6PPD derivatives?

Methodology:

- Derivative Synthesis: Modify the alkyl (e.g., replace 1,3-dimethylbutyl with cyclohexyl) or aryl (e.g., substitute phenyl with tolyl) groups .

- Antioxidant Activity Testing:

- Rubber Ozonolysis Resistance: Embed derivatives in rubber matrices and expose to accelerated ozone aging (50 pphm, 40°C). Measure crack formation time (ASTM D1149) .

- Radical Scavenging Assay: Use DPPH (2,2-diphenyl-1-picrylhydrazyl) to quantify free radical inhibition efficiency. Compare IC values across derivatives .

- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to correlate HOMO-LUMO gaps with antioxidant activity .

Key Finding: Bulky alkyl groups (e.g., 1,3-dimethylbutyl) enhance steric protection of the amine groups, delaying oxidation .

Advanced: What strategies address discrepancies in reported thermal stability data for 6PPD across studies?

Root Cause Analysis:

- Impurity Effects: Trace impurities (e.g., <2% 1,4-benzenediamine analogs) may lower observed decomposition temperatures. Purify samples via column chromatography (silica gel, eluent: ethyl acetate/hexane) before testing .

- Methodological Variability:

- DSC heating rates: Standardize at 10°C/min to ensure reproducibility .

- Sample encapsulation: Use hermetic pans to prevent sublimation .

Resolution Workflow:

Replicate conflicting studies under identical instrument settings.

Characterize batch-specific impurities via HPLC-MS.

Report results with detailed metadata (e.g., sample history, equipment calibration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.